N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-(4-methylphenyl)acetamide
Description
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Properties
Molecular Formula |
C18H13F3N2O3 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H13F3N2O3/c1-11-6-8-12(9-7-11)22(17(26)18(19,20)21)10-23-15(24)13-4-2-3-5-14(13)16(23)25/h2-9H,10H2,1H3 |
InChI Key |
FGGAZWZGLMFESM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-METHYLPHENYL)ACETAMIDE typically involves the reaction of phthalic anhydride with appropriate amines and other reagents. One common method involves the reaction of phthalic anhydride with 4-methylphenylamine to form the intermediate phthalimide, which is then reacted with trifluoroacetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-METHYLPHENYL)ACETAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Biological Activity
N-[(1,3-Dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-(4-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a trifluoroacetamide group and an isoindoline moiety, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H13F3N2O3 |
| Molecular Weight | 362.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | 400745-05-3 |
Synthesis
The synthesis of this compound typically involves the reaction of phthalimide derivatives with trifluoroacetic anhydride and 4-methylphenylamine under controlled conditions. The reactions are often carried out in solvents like dichloromethane or tetrahydrofuran with the assistance of catalysts such as triethylamine to enhance yield and purity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that this compound may inhibit certain enzymes and proteins involved in cellular processes, potentially impacting pathways related to cancer and inflammation.
Key Biological Activities
- Anticancer Properties : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in malignant cells by disrupting metabolic pathways.
- Antimicrobial Effects : The compound has shown potential antimicrobial activity against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
- Anti-inflammatory Activity : Initial findings suggest that it may reduce inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Study : In a study published in a peer-reviewed journal, this compound was tested against breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as confirmed by Annexin V staining and caspase activation assays.
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating moderate antibacterial activity.
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
